molecular formula C22H18O5 B14398790 Dibenzyl 4-hydroxybenzene-1,2-dicarboxylate CAS No. 88504-87-4

Dibenzyl 4-hydroxybenzene-1,2-dicarboxylate

Cat. No.: B14398790
CAS No.: 88504-87-4
M. Wt: 362.4 g/mol
InChI Key: LKWSCLZNBWZMTI-UHFFFAOYSA-N
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Description

Dibenzyl 4-hydroxybenzene-1,2-dicarboxylate is an organic compound with the molecular formula C20H18O5 It is a derivative of benzene, featuring two benzyl groups and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzyl 4-hydroxybenzene-1,2-dicarboxylate typically involves the esterification of 4-hydroxybenzene-1,2-dicarboxylic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product. Industrial methods may also incorporate advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 4-hydroxybenzene-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: The major product is dibenzyl 4-oxobenzene-1,2-dicarboxylate.

    Reduction: The major product is dibenzyl 4-hydroxybenzene-1,2-dimethanol.

    Substitution: The products vary depending on the nucleophile used, resulting in compounds such as dibenzyl 4-amino-1,2-dicarboxylate.

Scientific Research Applications

Dibenzyl 4-hydroxybenzene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of dibenzyl 4-hydroxybenzene-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the benzyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dibenzyl phthalate: Similar in structure but lacks the hydroxyl group.

    Dibenzyl terephthalate: Similar in structure but has different positioning of the carboxylate groups.

    Dibenzyl isophthalate: Similar in structure but with a different arrangement of functional groups.

Uniqueness

Dibenzyl 4-hydroxybenzene-1,2-dicarboxylate is unique due to the presence of both hydroxyl and ester groups on the benzene ring, which allows for a diverse range of chemical reactions and interactions. This makes it a versatile compound in various fields of research and industry.

Properties

CAS No.

88504-87-4

Molecular Formula

C22H18O5

Molecular Weight

362.4 g/mol

IUPAC Name

dibenzyl 4-hydroxybenzene-1,2-dicarboxylate

InChI

InChI=1S/C22H18O5/c23-18-11-12-19(21(24)26-14-16-7-3-1-4-8-16)20(13-18)22(25)27-15-17-9-5-2-6-10-17/h1-13,23H,14-15H2

InChI Key

LKWSCLZNBWZMTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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